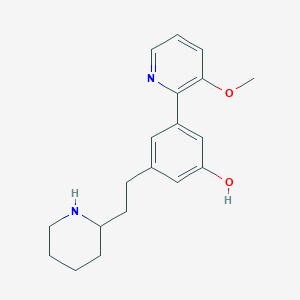![molecular formula C21H26ClN3O B5434312 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5434312.png)
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, including those with benzyl and sulfonyl groups, has been extensively studied. These derivatives have been characterized and screened for their biological activities. The synthesis processes often involve the chloroacetylation of starting materials followed by reactions with substituted phenylpiperazine. For example, a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide starts from piperazine and N-chloroacetyl-2,6-xylidine, demonstrating a straightforward approach to these compounds (Guillaume et al., 2003).
Molecular Structure Analysis
The molecular structure of derivatives related to 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-(2,6-dimethylphenyl)acetamide has been explored through various techniques, including X-ray powder diffraction and crystallography. These studies provide insights into the arrangement of atoms within the molecules and the molecular conformation, contributing to a deeper understanding of their chemical behavior and potential interactions with biological targets (Olszewska et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound derivatives have been investigated through various studies. These compounds have shown significant biological activities, which could be attributed to their chemical structure and reactivity. The reactivity of these compounds with different reagents and under various conditions has been explored to understand their potential applications in medicinal chemistry and other fields (Khan et al., 2019).
Physical Properties Analysis
The physical properties of this compound derivatives, including their solubility, melting points, and crystal structures, have been characterized. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in potential applications. Studies involving powder diffraction data provide valuable information on the crystalline nature of these compounds, which is essential for their application in various scientific fields (E. Olszewska et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as their reactivity, stability, and interaction with biological molecules, have been a subject of extensive research. These studies help in understanding the compound's potential as a pharmacological agent and its mechanism of action at the molecular level. For instance, research on the biological screening of benzyl and sulfonyl derivatives of this compound revealed their potential antibacterial, antifungal, and anthelmintic activities, highlighting their chemical versatility and potential for drug development (Khan et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-16-4-3-5-17(2)21(16)23-20(26)15-25-12-10-24(11-13-25)14-18-6-8-19(22)9-7-18/h3-9H,10-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRQJHXFPGYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5434232.png)


![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzamide](/img/structure/B5434250.png)
![N~2~-{[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5434258.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5434264.png)
![2,5-dimethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5434267.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B5434271.png)
![1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5434278.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5434285.png)

![N-cycloheptyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5434304.png)
![4-fluoro-N-[3-oxo-3-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)propyl]benzamide](/img/structure/B5434327.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5434331.png)